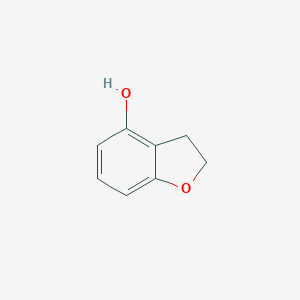
2,3-Dihydrobenzofuran-4-ol
Cat. No. B179162
Key on ui cas rn:
144822-82-2
M. Wt: 136.15 g/mol
InChI Key: IMHHWOCMTWWBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06214869B1
Procedure details


The product of Step 2 (39.25 g) was dissolved in THF (0.5 L) and cooled to −78° C. nBuLi (2.5M in hexanes, 300 mL) was then added dropwise over 30 minutes and the reaction stirred at −70° C. for an additional 45 minutes. The solution was then warmed to 0° C. over 10 minutes and stirred at this temperature for 1 hour. Glacial acetic acid (16 mL) was added followed by 1N NaOH (160 mL) and the layers allowed to separate. The organics were extracted with 1N NaOH (2×80 mL) and the combined aqueous fractions were then washed with TBME (160 mL). TBME (240 mL) was then added and the aqueous layer acidified with 6N HCl. The aqueous layer was re-extracted with TBME (240 mL), and the combined organics stirred over activated charcoal (5 g) for 15 minutes, filtered through Celite, and concentrated in vacuo. The crude product was crystallized from toluene and heptane to yield the title compound (16.8 g, 99%).
Name
product
Quantity
39.25 g
Type
reactant
Reaction Step One





Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
ClCC[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH2:12][CH2:13]Cl)[C:6]=1Br.[Li]CCCC.C(O)(=O)C.[OH-].[Na+]>C1COCC1>[OH:4][C:5]1[C:6]2[CH2:13][CH2:12][O:11][C:7]=2[CH:8]=[CH:9][CH:10]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
39.25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCOC1=C(C(=CC=C1)OCCCl)Br
|
|
Name
|
|
|
Quantity
|
0.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at −70° C. for an additional 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added dropwise over 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then warmed to 0° C. over 10 minutes
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organics were extracted with 1N NaOH (2×80 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined aqueous fractions were then washed with TBME (160 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
TBME (240 mL) was then added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was re-extracted with TBME (240 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the combined organics stirred over activated charcoal (5 g) for 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was crystallized from toluene and heptane
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=CC2=C1CCO2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.8 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
